1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one
説明
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-16(14-5-7-17-18(11-14)26-10-9-25-17)12-27-20-22-21-19-8-6-13-3-1-2-4-15(13)23(19)20/h1-8,11H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCGIBCIGIVGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including enzyme inhibition, cytotoxicity against cancer cell lines, and other pharmacological effects based on recent research findings.
Chemical Structure
The compound features a complex structure combining a benzodioxin moiety with a triazoloquinoline fragment. The presence of sulfur in the ethanone linkage suggests potential interactions with various biological targets.
Enzyme Inhibition Studies
Recent studies have explored the enzyme inhibitory potential of compounds derived from similar scaffolds. For instance, derivatives containing benzodioxane and triazole structures have been screened for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and α-glucosidase.
These results indicate that the compound may exhibit therapeutic potential for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
Cytotoxicity and Anticancer Activity
The cytotoxic effects of the compound were evaluated using various cancer cell lines. Notably, compounds with similar structures have shown promising results against melanoma and other cancer types.
These findings suggest that the compound may induce significant cytotoxic effects in cancer cells, warranting further investigation into its mechanisms of action.
Case Study 1: Antileishmanial Activity
In vivo studies have demonstrated the efficacy of related compounds against Leishmania parasites. For example, a derivative exhibited a 56.2% inhibition of parasite burden in liver tissues of infected mice at a dosage of 12.5 mg/kg . This highlights the potential for similar compounds to target parasitic infections effectively.
Case Study 2: Positive Inotropic Effects
Research on related triazoloquinoline derivatives has shown positive inotropic effects on cardiac tissues. Compounds were tested for their ability to increase stroke volume compared to standard treatments. One derivative achieved a 13.2% increase in stroke volume at a concentration of 3 x 10^-5 M , indicating potential cardiovascular benefits .
科学的研究の応用
Medicinal Chemistry Applications
Antimicrobial Activity : Research has indicated that compounds similar to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one exhibit significant antimicrobial properties. The triazole and quinoline moieties are known for their ability to inhibit bacterial growth and have been studied for their efficacy against various pathogens .
Anticancer Properties : The compound has been investigated for its potential anticancer effects. Studies suggest that the presence of the triazole and quinoline structures may contribute to the inhibition of cancer cell proliferation by inducing apoptosis in malignant cells .
Neuroprotective Effects : There is emerging evidence supporting the neuroprotective properties of this compound. It may provide therapeutic benefits in neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells .
Material Science Applications
Polymer Chemistry : The compound can serve as a building block in the synthesis of novel polymers with enhanced properties. Its unique structure allows for the incorporation into copolymers that exhibit improved thermal stability and mechanical strength .
Nanomaterial Development : Research has shown that derivatives of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one can be utilized in the fabrication of nanomaterials. These materials have applications in drug delivery systems and biosensors due to their biocompatibility and functionalization capabilities .
Case Study 1: Antimicrobial Efficacy
A study conducted by Ramchander et al. (2015) evaluated the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with structural similarities to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry (2020), researchers synthesized derivatives of the compound and tested their effects on various cancer cell lines. The findings indicated that certain derivatives led to a reduction in cell viability by over 70% in breast cancer cells after 48 hours of treatment .
類似化合物との比較
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Structural Complexity and Diversity: The primary compound incorporates a triazoloquinoline heterocycle, distinguishing it from the thiazolo-triazole analog in , which features a bulkier 3,4-dimethylphenyl group. This difference may influence solubility, bioavailability, and target selectivity .
In contrast, the acetic acid derivative () demonstrates direct anti-inflammatory efficacy, highlighting the benzodioxin subunit’s role in modulating inflammatory pathways .
Pharmacokinetic Considerations: The primary compound’s higher molecular weight (377.4 vs.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one, and how can they be methodologically addressed?
- Answer : The synthesis involves multi-step reactions requiring precise control of cyclocondensation and sulfanyl group incorporation. For example, cyclocondensation of aniline derivatives with propenoic acid in concentrated H₂SO₄ or ethanol is critical for forming the triazoloquinoline core . Sulfanyl group introduction often employs thiocarbohydrazide under alkaline conditions, but side reactions (e.g., disulfide formation) must be mitigated by inert atmospheres (N₂/Ar) . Yield optimization relies on solvent selection (e.g., nitrobenzene for high-temperature stability) and stepwise purification via column chromatography .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the benzodioxin and triazoloquinoline moieties. Aromatic proton signals in the 7.0–8.5 ppm range and carbonyl peaks at ~190 ppm are diagnostic .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) with <2 ppm error to distinguish from isomers .
- X-ray Crystallography : Resolves ambiguities in sulfanyl-ethanone linkage conformation, though crystal growth requires slow evaporation of DMF/water mixtures .
Q. How should researchers design initial biological screening assays for this compound?
- Answer : Prioritize target-based assays (e.g., enzyme inhibition for kinase or protease targets) due to structural similarity to triazoloquinoline derivatives with known activity . Use cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses, noting that benzodioxin derivatives may require metabolic activation . Include positive controls (e.g., doxorubicin) and validate results with triplicates to account for variability .
Advanced Research Questions
Q. What mechanistic insights explain contradictory activity data in similar triazoloquinoline derivatives?
- Answer : Contradictions often arise from substituent effects. For example:
-
Electron-withdrawing groups (e.g., -NO₂) on the benzodioxin ring enhance kinase inhibition but reduce solubility, leading to false negatives in cell-based assays .
-
Sulfanyl group orientation (axial vs. equatorial) affects binding to hydrophobic enzyme pockets, as shown in molecular docking studies of analogous compounds .
-
Recommendation : Perform comparative SAR studies using analogs with systematic substitutions (Table 1) and validate with in silico docking (e.g., AutoDock Vina) .
Table 1 : Hypothetical SAR for Analogous Compounds
Substituent Position Group Activity (IC₅₀, µM) Solubility (mg/mL) Benzodioxin C6 -OCH₃ 0.8 0.5 Benzodioxin C6 -NO₂ 0.3 0.1 Triazolo N1 -CH₃ 1.2 1.2
Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?
- Answer : Yield variability (~40–75%) stems from:
- Reagent purity : Thiocarbohydrazide must be >98% pure to avoid byproducts; impurities >2% reduce yield by 15–20% .
- Reaction atmosphere : Oxygen exposure during sulfanyl coupling oxidizes intermediates; yields improve by 30% under argon .
- Workup protocols : Aqueous extraction at pH 7–8 minimizes loss of polar intermediates .
Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?
- Answer :
- ADMET Prediction : Use SwissADME to estimate logP (~3.2), suggesting moderate blood-brain barrier penetration .
- Metabolic Stability : CYP450 isoform interaction (e.g., CYP3A4) can be modeled with Schrödinger’s QikProp, highlighting potential for hepatic clearance .
- Solubility : COSMO-RS simulations in water/DMSO mixtures align with experimental data (R² = 0.89) .
Methodological Notes
- Synthetic Optimization : Replace nitrobenzene with eco-friendly solvents (e.g., cyclopentyl methyl ether) to reduce toxicity without compromising yield .
- Data Validation : Cross-reference NMR shifts with PubChem’s computed spectra (Lexichem TK) to confirm assignments .
- Contradiction Management : Use factorial experimental design (e.g., 2³ factorial matrix) to isolate variables causing yield/activity discrepancies .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
